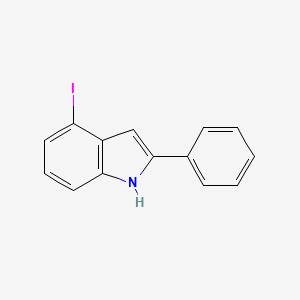

4-Iodo-2-phenyl-1H-indole

Description

4-Iodo-2-phenyl-1H-indole is a halogen-substituted indole derivative with the molecular formula C₁₄H₁₀IN and an average molecular mass of ~319.24 g/mol (calculated by replacing fluorine with iodine in the analogous 4-fluoro-2-phenyl-1H-indole, which has a mass of 211.24 g/mol ). The iodine atom at the 4-position introduces significant steric bulk and polarizability compared to lighter halogens like fluorine. Indole derivatives are critical in medicinal chemistry due to their biological activity, and iodinated analogs often serve as intermediates in cross-coupling reactions or radiopharmaceuticals. Structural features include a planar indole ring system substituted with a phenyl group at the 2-position and iodine at the 4-position, influencing electronic and steric properties.

Properties

Molecular Formula |

C14H10IN |

|---|---|

Molecular Weight |

319.14 g/mol |

IUPAC Name |

4-iodo-2-phenyl-1H-indole |

InChI |

InChI=1S/C14H10IN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H |

InChI Key |

GJQQNJVRUSNSHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3I |

Origin of Product |

United States |

Scientific Research Applications

4-Iodo-2-phenyl-1H-indole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: It is used in the study of indole-based biological pathways and as a probe for investigating enzyme activities.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Iodo-2-phenyl-1H-indole with structurally analogous halogenated indoles, focusing on molecular properties, reactivity, and crystallographic data inferred from related studies:

*Bond lengths estimated from standard covalent radii.

Key Findings:

For example, iodine’s polarizability may promote halogen bonding, unlike fluorine’s strong electronegativity, which favors dipole interactions . In 4-fluoro-2-phenyl-1H-indole, the indole N–H group interacts with π systems rather than forming conventional hydrogen bonds . Iodine’s larger size could sterically hinder such interactions or introduce new non-covalent interactions.

Synthetic Considerations :

- The fluoro analog is synthesized via Woollins’ reagent and 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide . Iodination likely requires distinct methods, such as electrophilic substitution using I₂ or transition-metal-catalyzed approaches.

Crystallographic Analysis :

- Structural studies of halogenated indoles often rely on SHELX programs for refinement and ORTEP-3 for graphical representation . For example, ring puckering in indole derivatives (discussed in Cremer & Pople’s work ) may vary with halogen size. Larger halogens like iodine could distort the indole ring plane, altering torsional angles and crystal symmetry.

This makes this compound a candidate for Ullmann or Suzuki-Miyaura cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.